molecular formula C7H11F4O3P B14299006 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane CAS No. 115044-88-7

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane

Katalognummer: B14299006
CAS-Nummer: 115044-88-7
Molekulargewicht: 250.13 g/mol
InChI-Schlüssel: ZXUMKQRNUTVRMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxaphospholane ring substituted with dimethyl and tetrafluoropropoxy groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane is unique due to its specific structural features, such as the dioxaphospholane ring and the tetrafluoropropoxy group. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

115044-88-7

Molekularformel

C7H11F4O3P

Molekulargewicht

250.13 g/mol

IUPAC-Name

4,5-dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane

InChI

InChI=1S/C7H11F4O3P/c1-4-5(2)14-15(13-4)12-3-7(10,11)6(8)9/h4-6H,3H2,1-2H3

InChI-Schlüssel

ZXUMKQRNUTVRMX-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OP(O1)OCC(C(F)F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.